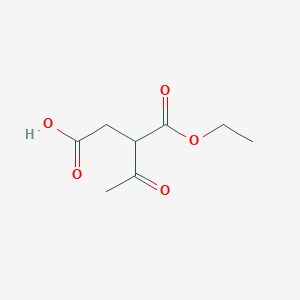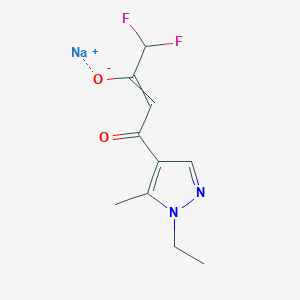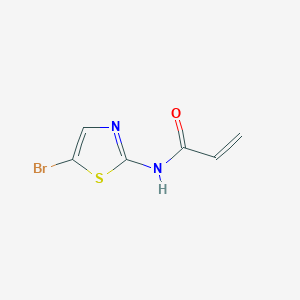
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is a chemical compound with the molecular formula C6H5BrN2OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of N-(5-substituted-1,3-thiazol-2-yl)prop-2-enamide derivatives.
Oxidation: Formation of this compound sulfoxides or sulfones.
Reduction: Formation of N-(5-bromo-1,3-thiazol-2-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide
- N-(5-chloro-1,3-thiazol-2-yl)prop-2-enamide
- N-(5-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C6H5BrN2OS |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H5BrN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h2-3H,1H2,(H,8,9,10) |
Clave InChI |
RNPLTGXROKFXMQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



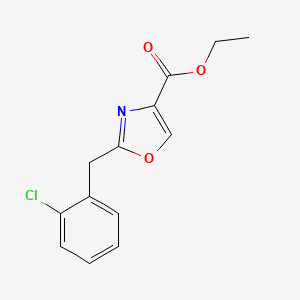
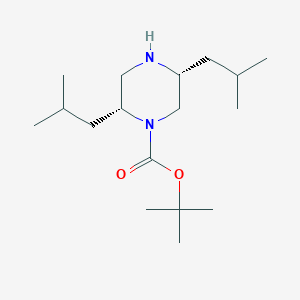
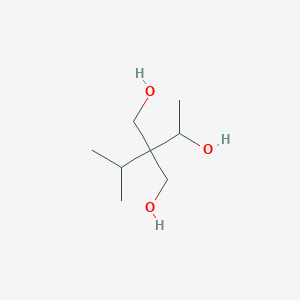
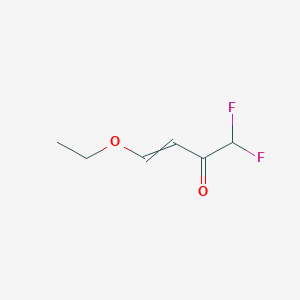


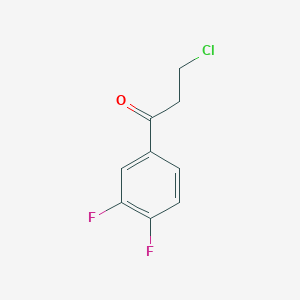
![4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B11722146.png)



